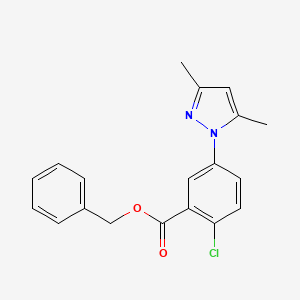

benzyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

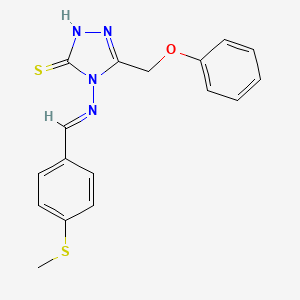

Benzyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 340.0978555 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complex Compounds

- Metallomacrocyclic palladium(II) complexes were synthesized using ligands substituted by polyether chains and phenyl groups, including 3,5-dimethylpyrazolic hybrid ligands. These studies explore the formation of monomeric and dimeric species in solution, providing insights into their structural and thermodynamic properties (Guerrero et al., 2008).

Synthesis of RNA and DNA-RNA Mixtures

- The compound has been utilized in the selective benzoylation of the 2'-hydroxyl group of protected ribonucleosides. This methodology facilitated the synthesis of oligoribonucleotides and mixtures of DNA and RNA, highlighting its potential in nucleic acid chemistry (Kempe et al., 1982).

Antibacterial Activities

- Studies have shown that certain Schiff bases derived from aminophenazone, which is structurally related to the specified compound, demonstrate moderate to good antibacterial activity. This highlights the potential of these compounds in developing new antibacterial agents (Asiri & Khan, 2010).

Fluorescent Chemosensor Development

- Pyrazoline derivatives have been used to create fluorescent chemosensors for detecting metal ions like Fe3+. These compounds exhibit on-off fluorescence response, indicating their potential in developing sensitive and selective metal ion sensors (Khan, 2020).

Molecular Structure and Properties Analysis

- The reaction of pyrazole derivatives with other compounds has been explored to study their molecular structure and properties. This includes an analysis of their geometric and electronic properties, non-linear optical analysis, and insights into their reactivity (Khan et al., 2020).

Cytotoxic Effects of Co(II) Complexes

- Research on Co(II) complexes incorporating pyrazole derivatives has evaluated their cytotoxic properties on various human cell lines. This demonstrates the compound's potential in medicinal chemistry and drug development (Sobiesiak et al., 2010).

Direcciones Futuras

The future directions for research on benzyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate could involve exploring its potential applications in various fields, given the broad range of chemical and biological properties exhibited by similar compounds . Further studies could also focus on optimizing its synthesis and understanding its mechanism of action in more detail.

Propiedades

IUPAC Name |

benzyl 2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-13-10-14(2)22(21-13)16-8-9-18(20)17(11-16)19(23)24-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTRWKGNAZKOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-9-[(4-hydroxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5549462.png)

![1'-benzyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5549467.png)

![5-methyl-1'-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5549478.png)

![1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE](/img/structure/B5549496.png)

![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![1-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-(3,5-dimethylpyrazol-1-yl)butan-1-one](/img/structure/B5549575.png)

![1-(benzenesulfonyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B5549586.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)